(3R,4R)-1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-4-(hydroxymethyl)-3-piperidinol is a synthetic compound developed as a potential therapeutic agent. It is classified as a nociceptin/orphanin FQ (NOP) receptor antagonist. NOP receptors are involved in various physiological processes, including pain perception, stress response, and reward pathways. [, ] Therefore, antagonists of the NOP receptor, like (3R,4R)-1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-4-(hydroxymethyl)-3-piperidinol, are of interest for their potential in modulating these pathways and for therapeutic applications.
(3R,4R)-1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-4-(hydroxymethyl)-3-piperidinol acts as an antagonist at the NOP receptor. [, ] While the exact binding mechanism is not detailed in the provided papers, it likely involves competitive binding to the receptor site where nociceptin/orphanin FQ, the endogenous ligand, would normally bind. This binding prevents the activation of downstream signaling pathways associated with the NOP receptor, thus inhibiting its effects.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2